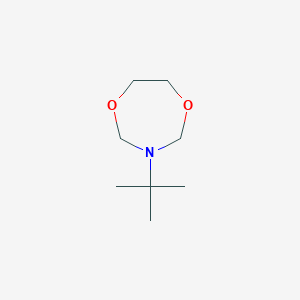
2-(3-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a butylphenyl group and two methyl groups, making it a unique derivative of oxazole.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-butylbenzaldehyde with 2-amino-2-methylpropanol in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2-(3-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
科学研究应用
2-(3-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(3-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to proteins and enzymes. The butylphenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
- 2-Phenyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 2-(4-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 2-(3-Methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Uniqueness
2-(3-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the presence of the butyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the butylphenyl group and the oxazole ring makes it a versatile compound with diverse applications in various fields.
属性
CAS 编号 |
82946-70-1 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC 名称 |
2-(3-butylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C15H21NO/c1-4-5-7-12-8-6-9-13(10-12)14-16-15(2,3)11-17-14/h6,8-10H,4-5,7,11H2,1-3H3 |
InChI 键 |
QYQRBZMORGLTGD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=CC=C1)C2=NC(CO2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


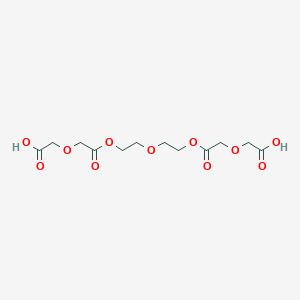
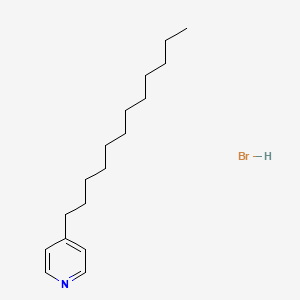
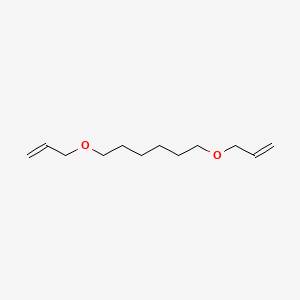
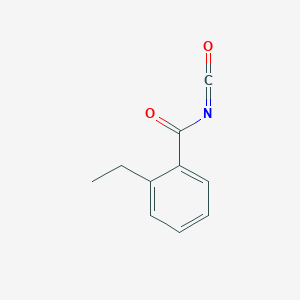
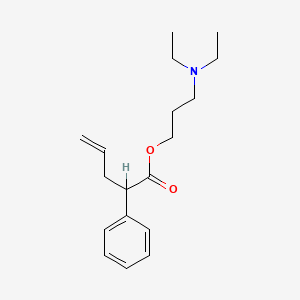

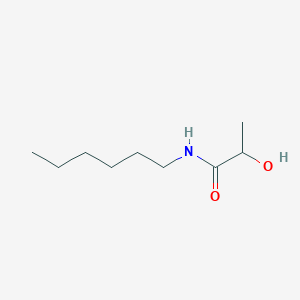

![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
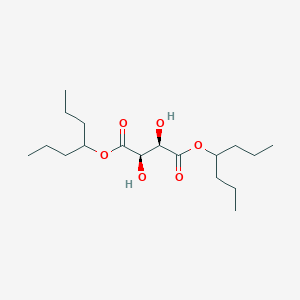
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
